Glyoxylate 2,4-dinitrophenylhydrazone
Overview
Description
Synthesis Analysis
The synthesis of GDNPH involves a condensation reaction where 2 moles of glyoxylate yield 1 mole each of tartronic semi-aldehyde and carbon dioxide . The tartronic semi-aldehyde thus formed is afterwards reduced to glyceric acid .
Molecular Structure Analysis
The molecular structure of GDNPH was determined through spectroscopic techniques . Density Functional Theory (DFT) calculations were carried out to investigate the electronic and molecular structures . The computational data obtained from 1H NMR calculations were quite compatible with the experimental results .
Chemical Reactions Analysis
GDNPH readily reacts with carbonyls in acidic conditions to form a 2,4-dinitrophenylhydrazone derivative . The reaction proceeds through a nucleophilic addition to the carbonyl moiety, followed by elimination of water to form hydrazone .
Physical and Chemical Properties Analysis
GDNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular weight of GDNPH is 254.16 g/mol.
Scientific Research Applications
Analysis of Glyoxylate in Biological Samples : Glyoxylate 2,4-dinitrophenylhydrazone is used in high-performance liquid chromatographic methods for determining glyoxylate in biological samples, such as rat liver. This method involves converting alpha-keto acids to their corresponding 2,4-dinitrophenylhydrazones (Funai & Ichiyama, 1986).
Studying Bacterial Metabolism : This compound is utilized in research on bacterial metabolism. For example, in studies involving Pseudomonas sp., this compound is formed during the oxidation of certain compounds, indicating its role in understanding microbial degradation processes (Gamar & Gaunt, 1971).
Thin-Layer Chromatography : It's used in thin-layer chromatography for the separation and identification of keto acids, which are important in various metabolic processes. This application is significant in analytical biochemistry for studying metabolic intermediates (Berlet, 1968).
Research in Dermatology : this compound has been used in dermatological research, particularly in studying metabolic pathways like the glyoxylate shunt in mammalian skin (Brown & Box, 1968).
Carbohydrate Analysis : In the field of carbohydrate chemistry, it's used for the periodate oxidation analysis of carbohydrates. This application is crucial for elucidating the structures of carbohydrates (Honda & Kakehi, 1978).
Research on Radiation Sensitizers : It has been identified as a product in the fragmentation of reduced 2-nitroimidazole radiosensitizers, indicating its role in radiation oncology research (Raleigh & Liu, 1984).
Anticancer Research : this compound derivatives are studied for their anticancer properties. This includes the development and testing of various analogs for enhanced anticancer activity (Morgan et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUGEKEJZNTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953550 | |
Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-42-7 | |
Record name | Glyoxylate 2,4-dinitrophenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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